Phenyl dihydrogen orthoborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

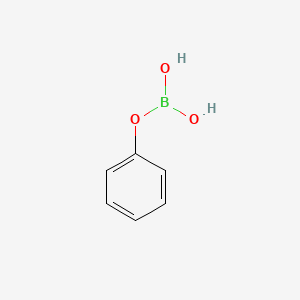

Phenyl dihydrogen orthoborate (C₆H₇BO₃, CAS 4688-74-8) is an organoboron compound consisting of a phenyl group bonded to a borate moiety. Its structure features a boron atom coordinated to three oxygen atoms, with one hydroxyl group and a phenyl substituent (Figure 1). This compound is synthesized via the reaction of phenol with boric acid in a 1:1 molar ratio, followed by azeotropic water removal . Key properties include a molecular weight of 137.93 g/mol and a density of ~1.2 g/cm³ .

Aplicaciones Científicas De Investigación

Organic Synthesis

Phenyl dihydrogen orthoborate is primarily utilized in organic synthesis as a versatile reagent. Its ability to form stable complexes with various substrates allows it to participate in diverse chemical reactions.

-

Reactions with Alcohols : It reacts with alcohols to form boronic esters, which are crucial intermediates in organic synthesis. The reaction can be represented as:

PhB OH 2+2ROH⇌PhB OR 2+2H2OThis transformation is often driven by the removal of water, making it a key step in synthesizing complex organic molecules .

- Halodeboronation : The compound can undergo regioselective halodeboronation, allowing for the introduction of halogen substituents into aromatic compounds. This process is significant for synthesizing pharmaceuticals and agrochemicals .

Materials Science

In materials science, this compound has been explored for its potential applications in creating novel materials with specific properties.

- Polymer Chemistry : It can act as a cross-linking agent in polymerization reactions, enhancing the mechanical properties of polymers. Its incorporation into polymer matrices can improve thermal stability and chemical resistance .

- Nanomaterials : The compound has been investigated for its role in the synthesis of boron-containing nanomaterials, which exhibit unique electronic and optical properties. These materials have applications in sensors and electronic devices .

Medicinal Chemistry

The medicinal applications of this compound are particularly noteworthy. Its derivatives have shown promise in various therapeutic areas.

- Antimicrobial Agents : Compounds derived from this compound have demonstrated significant antimicrobial activity against various pathogens. This property is attributed to their ability to disrupt bacterial cell walls .

- Enzyme Inhibitors : The compound's reactivity allows it to act as an inhibitor for specific enzymes, making it a candidate for drug development targeting diseases such as cancer and bacterial infections .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial potential of this compound derivatives against common pathogens using disc diffusion methods. The results indicated a substantial reduction in microbial growth, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Polymer Enhancement

Research demonstrated that incorporating this compound into polymer matrices improved their mechanical strength and thermal stability. This enhancement is crucial for developing durable materials for industrial applications .

Análisis De Reacciones Químicas

Suzuki Coupling Reactions

Phenyl dihydrogen orthoborate is a critical reagent in Suzuki-Miyaura coupling , a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. The reaction couples phenylboronic acid with aryl halides or triflates in the presence of a palladium catalyst and a base, yielding biaryl compounds .

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Suzuki Coupling | Pd(0) catalyst, aryl halide, base | Biaryl compounds | Room temperature, solvent (e.g., THF) |

Halodeboration Reactions

This compound undergoes halodeboration with halogens (Br₂, Cl₂, I₂) to form aryl halides. This reaction replaces the boronic acid group with a halogen atom, producing phenyl halides and boric acid .

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Halodeboration | Br₂, H₂O | Phenyl bromide, B(OH)₃ | Aqueous conditions, room temperature |

Formation of Boronic Esters

This compound reacts with alcohols to form boronic esters (PhB(OR)₂). This reaction is reversible and driven by water removal, often facilitated by a Dean-Stark apparatus. Boronic esters are used as protecting groups in organic synthesis .

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Ester Formation | Alcohol (ROH) | Phenyl boronic ester | Reflux, dehydration agent |

Dehydration to Boroxines

Heating this compound leads to dehydration , forming boroxines (trimeric anhydrides). This reaction is thermally driven and often used to stabilize boronic acids in solid-state applications .

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Dehydration | Heat | Boroxine (B₃O₃(OH)₃) | Elevated temperature (≥100°C) |

Cross-Coupling with Alkenes and Alkynes

This compound participates in Heck-type coupling , forming aryl alkenes or alkynes. The reaction involves coupling with alkenes/alkynes under palladium catalysis, expanding its utility in synthesizing unsaturated compounds .

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Heck Coupling | Alkene/alkyne, Pd catalyst | Aryl alkenes/alkynes | Elevated temperature, base |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for phenyl dihydrogen orthoborate, and what critical parameters must be controlled during the reaction?

this compound can be synthesized via esterification of phenol with boric acid in a 1:1 molar ratio under azeotropic conditions. Refluxing toluene is used to remove water, followed by distillation to isolate the crystalline product. Key parameters include maintaining a strict stoichiometric ratio, temperature control during azeotropic distillation (to prevent decomposition), and ensuring anhydrous conditions to avoid hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral interpretations validated?

Nuclear Magnetic Resonance (NMR) spectroscopy (particularly 11B and 1H NMR) is critical for identifying boron coordination and proton environments. Fourier-transform infrared (FTIR) spectroscopy can confirm B-O and B-O-C bond formation. X-ray diffraction (XRD) is recommended for structural elucidation. Validation involves comparing spectral data with known borate esters and computational simulations (e.g., density functional theory) to resolve ambiguities in dynamic equilibria .

Q. How does the steric and electronic environment of the phenyl group influence the stability of this compound in solution?

The phenyl group’s electron-withdrawing nature stabilizes the borate anion through resonance effects, while steric hindrance reduces hydrolysis susceptibility. Stability in polar solvents (e.g., ethanol) can be assessed via pH-dependent 11B NMR to monitor borate speciation. Comparative studies with alkyl-substituted orthoborates (e.g., methyl derivatives) highlight reduced reactivity in phenyl analogs due to delocalized electron density .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in frustrated Lewis pair (FLP) systems for small-molecule activation?

this compound acts as a Lewis acid in FLPs, pairing with sterically hindered Lewis bases (e.g., phosphines) to activate H2, CO2, or isocyanates. The boron center’s electrophilicity is modulated by the phenyl group’s electronic effects, while steric shielding prevents premature adduct formation. Mechanistic studies using kinetic isotope effects (KIE) and in situ IR spectroscopy can elucidate activation pathways .

Q. How do dynamic equilibria in this compound solutions complicate spectroscopic data interpretation, and what strategies mitigate these challenges?

Borate esters often exist in equilibrium between trigonal (BO3) and tetrahedral (BO4) coordination states, influenced by pH and solvent polarity. Variable-temperature NMR and pH titrations can decouple these equilibria. For example, low-temperature 11B NMR stabilizes tetrahedral species, while high-resolution mass spectrometry (HRMS) identifies dominant species in solution .

Q. What computational approaches are optimal for modeling the electronic structure and reactivity of this compound in catalysis?

Density functional theory (DFT) with B3LYP/6-31G(d) basis sets accurately predicts boron’s electron affinity and frontier molecular orbitals. Molecular dynamics (MD) simulations reveal solvent effects on borate speciation. Coupling these with experimental kinetic data (e.g., Arrhenius plots) validates proposed reaction mechanisms .

Q. What contradictions exist in reported synthesis yields of this compound, and how can they be resolved?

Discrepancies in yields (e.g., 60–85%) arise from variations in water removal efficiency during azeotropic distillation. Replicating synthesis under controlled humidity (<5% RH) and using Dean-Stark traps improves reproducibility. Comparative studies with alternative routes (e.g., microwave-assisted synthesis) may identify optimal conditions .

Q. Methodological Considerations

- Synthesis Optimization : Use inert gas purging (N2/Ar) to prevent oxidation during reflux .

- Data Validation : Cross-reference spectral data with crystallographic databases (e.g., Cambridge Structural Database) for structural confirmation .

- Contradiction Analysis : Apply multivariate regression to isolate variables affecting yield (e.g., solvent polarity, temperature gradients) .

Comparación Con Compuestos Similares

Comparison with Similar Boron-Containing Compounds

Orthoborate Esters (B(OR)₃)

Orthoborate esters, such as trimethyl orthoborate (B(OCH₃)₃), are derived from alcohols and boric acid. Unlike phenyl dihydrogen orthoborate, these esters lack aromatic substituents and exhibit higher volatility due to their alkoxy groups. For example, trimethyl orthoborate has a boiling point of 68°C, making it suitable for solvent applications . Reactivity differences arise from the nature of the substituents: alkoxy groups in orthoborate esters facilitate transesterification reactions, while the phenyl group in this compound enhances steric hindrance and thermal stability .

Table 1: Key Properties of Orthoborate Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₆H₇BO₃ | 137.93 | ~343 (predicted) | Catalysis, materials |

| Trimethyl orthoborate | C₃H₉BO₃ | 103.91 | 68 | Solvents, organic synthesis |

| Triethyl orthoborate | C₆H₁₅BO₃ | 145.99 | 118 | Cross-coupling reactions |

Phosphonium Orthoborate Ionic Liquids

Phosphonium orthoborate ionic liquids, such as trihexyl(tetradecyl)phosphonium orthoborate, are notable for their lubricity and stability. These compounds feature bulky cations paired with boron-centered anions. Compared to this compound, they exhibit lower melting points (liquid at room temperature) and superior tribological performance. For instance, ionic liquids with flexible aromatic ligands (e.g., phenyl groups) reduce wear in steel-on-aluminum contacts but increase friction, whereas non-aromatic analogs minimize friction . This highlights the trade-off between aromaticity and lubrication efficiency.

Carboranes (Boron Cluster Analogs)

Carboranes, such as 1,2-diphenyl-ortho-carborane (C₁₄H₁₀B₁₀), are icosahedral boron clusters used as bioisosteres for phenyl rings. They share structural similarities with this compound but differ in geometry and size: carboranes have a van der Waals diameter of 5.25 Å versus 4.72 Å for phenyl rings . Their unique ability to form dihydrogen bonds enhances interactions with biological targets, making them valuable in drug design. In contrast, this compound lacks this capability due to its simpler borate structure .

Phenylmercuric Borate

Phenylmercuric borate ([C₆H₅Hg]⁺[H₂BO₃]⁻, CAS 102-98-7) incorporates mercury, distinguishing it toxically and structurally from this compound. It is used as a preservative in cosmetics due to its antimicrobial properties but faces restrictions due to mercury toxicity . The mercury-borate bond in this compound is less stable under acidic conditions compared to the purely organic boron-oxygen bonds in this compound .

Aminophenylboranes

2-Aminophenylboranes (e.g., BorylCAT) contain amino groups that enable reversible dihydrogen addition at ambient conditions. These compounds exhibit catalytic activity in hydrogenation reactions, a feature absent in this compound due to the lack of nitrogen-based Lewis basicity . Substituent electronic effects (e.g., aryl vs. alkyl groups) significantly influence their hydrogen storage capacities .

Propiedades

Número CAS |

4688-74-8 |

|---|---|

Fórmula molecular |

C6H7BO3 |

Peso molecular |

137.93 g/mol |

Nombre IUPAC |

phenoxyboronic acid |

InChI |

InChI=1S/C6H7BO3/c8-7(9)10-6-4-2-1-3-5-6/h1-5,8-9H |

Clave InChI |

OSCBARYHPZZEIS-UHFFFAOYSA-N |

SMILES canónico |

B(O)(O)OC1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.